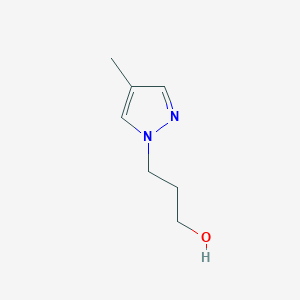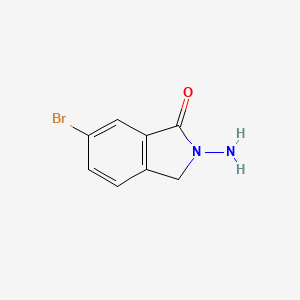![molecular formula C21H26N4O3S B2634644 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 897461-93-7](/img/structure/B2634644.png)
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, ethyl 2-aminothiazole-4-acetate was treated with 4-chloro-2′-bromoacetophenone in acetone to obtain ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide. The key intermediate 2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide was prepared by the reaction of hydrazine hydrate with the previous compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of ethyl 2-aminothiazole-4-acetate with 4-chloro-2′-bromoacetophenone to form ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide, followed by the reaction of this compound with hydrazine hydrate to form 2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide .Scientific Research Applications
Cytotoxic Activity Against Cancer Cell Lines
A study by Ding et al. (2012) investigated novel compounds bearing imidazo[2,1-b]thiazole scaffolds for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. The results indicated potential inhibitory effects against MDA-MB-231 cell lines, highlighting the compound's relevance in cancer research (Ding et al., 2012).
Antimicrobial and Hemolytic Activity
Research by Gul et al. (2017) on 2,5-Disubstituted 1,3,4-oxadiazole compounds, which are structurally similar to the queried compound, demonstrated antimicrobial and hemolytic activities. These compounds showed varying levels of activity against selected microbial species (Gul et al., 2017).
Crystal Structure Analysis
Galushchinskiy et al. (2017) described the crystal structures of related (oxothiazolidin-2-ylidene)acetamides, providing insights into the molecular structures that could be relevant for the development of new compounds with similar properties (Galushchinskiy et al., 2017).
Antituberculosis and Antifungal Activities
A study by Güzeldemirci and Küçükbasmacı (2010) on imidazo[2,1-b]thiazol compounds showed promising antimicrobial activities, including against Mycobacterium tuberculosis, which suggests potential applications in developing treatments for tuberculosis and fungal infections (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Activities
Duran and Demirayak (2012) synthesized acetamide derivatives showing reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against various types of cancer cells .
Mode of Action
It is known that similar compounds interact with cancer cells and exhibit cytotoxic effects .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of various types of cancer cells .
Result of Action
Similar compounds have demonstrated cytotoxic effects on various types of cancer cells .
properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-2-28-18-5-3-16(4-6-18)19-14-25-17(15-29-21(25)23-19)13-20(26)22-7-8-24-9-11-27-12-10-24/h3-6,14-15H,2,7-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEPFNWKOAMZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634561.png)


![N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2634569.png)


![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)
![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2634576.png)
![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2634578.png)
![1,3-Benzothiazol-6-yl-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2634580.png)
![Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2634581.png)

![2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide](/img/structure/B2634583.png)
